2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile
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Overview
Description
2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-CN) attached to a carbon atom, which is further connected to a 2,5-dichlorophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2,5-dichlorobenzyl chloride with dimethylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile
- 2-(2,5-Dichlorophenyl)-2-(methylamino)acetonitrile
- 2-(2,5-Dichlorophenyl)-2-(dimethylamino)propionitrile
Uniqueness
2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of both a dimethylamino group and a nitrile group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10Cl2N2 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)8-5-7(11)3-4-9(8)12/h3-5,10H,1-2H3 |
InChI Key |
AARSOCYAXYEMJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C#N)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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